Cas no 1341050-98-3 (4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde)

4-(4-ヨード-1H-ピラゾール-1-イル)-3-メチルベンズアルデヒドは、有機合成中間体として重要な化合物です。この化合物は、ピラゾール環とベンズアルデヒド基を有し、ヨード置換基による高い反応性を特徴とします。特に、パラ位のヨード基はパラジウムカップリング反応などのクロスカップリング反応に適しており、医薬品や機能性材料の合成において有用なビルディングブロックとなります。また、アルデヒド基はさらに誘導体化が可能で、多様な化学変換が行える点が利点です。高い純度と安定性を備えており、研究用途に適しています。

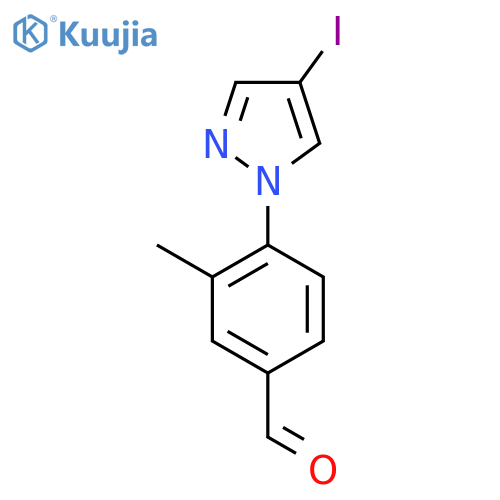

1341050-98-3 structure

商品名:4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde

- 1341050-98-3

- CS-0350144

- EN300-1292421

- AKOS013754647

-

- インチ: 1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3

- InChIKey: FRXNRGVXQHKAAR-UHFFFAOYSA-N

- ほほえんだ: IC1C=NN(C=1)C1C=CC(C=O)=CC=1C

計算された属性

- せいみつぶんしりょう: 311.97596g/mol

- どういたいしつりょう: 311.97596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292421-500mg |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 500mg |

$397.0 | 2023-09-30 | ||

| Enamine | EN300-1292421-10000mg |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 10000mg |

$1778.0 | 2023-09-30 | ||

| Enamine | EN300-1292421-1000mg |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 1000mg |

$414.0 | 2023-09-30 | ||

| Enamine | EN300-1292421-2500mg |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 2500mg |

$810.0 | 2023-09-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-100mg |

4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 95% | 100mg |

¥17280.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-1g |

4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 95% | 1g |

¥17006.00 | 2024-08-09 | |

| Enamine | EN300-1292421-1.0g |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1292421-100mg |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 100mg |

$364.0 | 2023-09-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-2.5g |

4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 95% | 2.5g |

¥35985.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-50mg |

4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |

1341050-98-3 | 95% | 50mg |

¥15422.00 | 2024-08-09 |

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1341050-98-3 (4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬